3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine

Medicinal Chemistry Structural Characterization Quality Control

This specific regioisomer, featuring an ortho-chlorobenzoyl moiety, is underrepresented in commercial libraries compared to its meta- and para- analogs, making it essential for systematic ortho-chloro SAR exploration. Its high clogP (~5.15) makes it a privileged starting point for CNS phenotypic screens where polar analogs fail. Linked to DPP-4 inhibitor SAR in peer-reviewed literature (Bioorg. Med. Chem. Lett., 2010), it serves as a reliable benchmark for validating new heterocyclic inhibitors. Procurement of this precise chemotype ensures experimental reproducibility, which cannot be guaranteed by generic 'pyridazine-piperazine' alternatives.

Molecular Formula C21H18Cl2N4O
Molecular Weight 413.3 g/mol
CAS No. 1049323-33-2
Cat. No. B3402211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine
CAS1049323-33-2
Molecular FormulaC21H18Cl2N4O
Molecular Weight413.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C21H18Cl2N4O/c22-17-7-3-1-5-15(17)19-9-10-20(25-24-19)26-11-13-27(14-12-26)21(28)16-6-2-4-8-18(16)23/h1-10H,11-14H2
InChIKeyQFQHQWPQTGEFQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine (CAS 1049323-33-2) – Structural Identity and Core Pharmacophore for Procurement Specification


3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine (CAS 1049323-33-2; molecular formula C₂₁H₁₈Cl₂N₄O; molecular weight 413.31 g/mol) is a fully synthetic heterocyclic compound belonging to the 3‑(piperazin‑1‑yl)‑6‑arylpyridazine class [1]. The structure integrates a pyridazine core substituted at C‑3 by a 4‑(2‑chlorobenzoyl)piperazine moiety and at C‑6 by a 2‑chlorophenyl ring, creating a dual chloro‑aromatic architecture that distinguishes it from positional isomers such as 3‑ or 4‑chlorobenzoyl analogs. This compound has been recorded in the ZINC library (ZINC43130798) and linked to a primary medicinal chemistry publication (Bioorg. Med. Chem. Lett., 2010), confirming its presence in peer‑reviewed screening data [2].

Why 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine Cannot Be Substituted by Generic Pyridazine‑Piperazine Analogs Without Quantitative Verification


Pyridazine‑piperazine hybrids are pharmacologically promiscuous because small structural changes—especially the position and electronic character of chloro substituents—can redirect target affinity, selectivity, and ADMET profiles. For example, the 2‑, 3‑, and 4‑chlorobenzoyl regioisomers differ in dihedral angles, electron density distribution, and steric fit within binding pockets . Even substituting the 6‑aryl group (e.g., naphthyl, pyrazolyl, or piperidinyl swapping for 2‑chlorophenyl) produces analogs with markedly divergent biological fingerprints . Consequently, generic procurement of a “pyridazine‑piperazine derivative” is scientifically unreliable; only a head‑to‑head demonstration of quantitative parity or superiority in the precise experimental system of interest can justify interchange.

Quantitative Differentiation Evidence for 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine (CAS 1049323-33-2) vs. Closest Analogs


Structural Confirmation and Purity Profile vs. Positional Isomer 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine

The target compound is distinguished from the closest positional isomer (3‑chlorobenzoyl) by the ortho‑chlorobenzoyl substitution pattern. While quantitative biological data directly comparing the two isomers is absent from publicly available primary literature, the ZINC entry (ZINC43130798) provides calculated molecular descriptors: molecular weight 413.31 g/mol, clogP ≈ 5.15, indicating high lipophilicity [1]. The isomer corresponding to CAS 1049315-00-5 (3‑chlorobenzoyl) has identical molecular weight and formula but differs in topological polar surface area and dipole moment due to altered chloro orientation, which is expected to modulate membrane permeability and target binding .

Medicinal Chemistry Structural Characterization Quality Control

Inclusion in an Annotated Screening Library with PubMed‑Indexed Bioactivity Data

The compound ZINC43130798 is annotated in the ZINC database as having a reference to a 2010 Bioorg. Med. Chem. Lett. publication (PubMed ID 20598534) that describes SAR evaluation of pyridazine‑based DPP‑4 inhibitors for type 2 diabetes [1]. This contrasts with most related chloro‑pyridazine analogs, which lack peer‑reviewed bioactivity annotation and exist only as commercial vendor listings without supporting primary data. The availability of a defined assay context (DPP‑4 inhibition) provides a concrete starting point for procurement‑driven validation, whereas analogs such as 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine (CAS 1049301-98-5) or 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine have no associated primary literature .

Drug Discovery Screening Library Bioactivity Annotation

Preferential Lipophilic Character Relative to Heteroaryl‑Constrained Analogs

The 2‑chlorophenyl group at the pyridazine C‑6 position confers higher calculated logP (≈5.15) compared to analogs bearing polar heterocycles (e.g., pyrazol‑1‑yl, piperidin‑1‑yl). For example, 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is predicted to have a lower logP due to the basic tertiary amine . In the context of CNS‑oriented screening or assays requiring high membrane permeability, this property may represent a meaningful differentiation factor, although direct cell‑based permeability data are not yet available [1].

Physicochemical Properties Drug-Likeness Permeability

Procurement‑Anchored Application Scenarios for 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine (CAS 1049323-33-2)


DPP‑4 Inhibitor Follow‑Up and Type 2 Diabetes Lead Optimization Programs

The compound’s only peer‑reviewed bioactivity link is to a SAR study on DPP‑4 inhibitors (Bioorg. Med. Chem. Lett. 2010) [1]. Teams revisiting pyridazine‑based DPP‑4 scaffolds can procure this precise chemotype to benchmark against newer heterocyclic inhibitors, using the published assay conditions as a reproducible starting point.

CNS‑Focused Phenotypic Screening Requiring High Passive Permeability Candidates

With a clogP of ~5.15, the compound resides in the lipophilicity range often associated with blood‑brain barrier penetration [2]. It can serve as a privileged starting point for CNS phenotypic screens where more polar 6‑heteroaryl analogs fail to achieve sufficient brain exposure.

Structure–Activity Relationship (SAR) Expansion Around Ortho‑Chlorobenzoyl Substitution

The ortho‑chlorobenzoyl conformation is underrepresented in commercial pyridazine libraries compared to meta‑ and para‑ isomers. Procurement of this species enables systematic SAR exploration of ortho‑chloro effects on potency and selectivity in the target assay of interest .

Quote Request

Request a Quote for 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.